molecular formula C16H14ClN3O B2938650 1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899753-46-9

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2938650
CAS No.: 899753-46-9
M. Wt: 299.76
InChI Key: VQWQVVSYQRWEGG-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this type are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with isocyanates or carbamates. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(1H-indol-3-yl)urea
  • 1-(2-methylphenyl)-3-(1H-indol-3-yl)urea
  • 1-(3-chloro-2-methylphenyl)-3-(1H-pyrrol-3-yl)urea

Uniqueness

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is unique due to the specific combination of the chloro and methyl groups on the phenyl ring and the indole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OC_{17}H_{16}ClN_3O, with a molecular weight of 313.79 g/mol. Its structure includes a chloro group and an indole moiety, which are significant for its biological interactions.

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The inhibitory activity of this compound has been evaluated against jack bean urease (JBU), showing promising results with an IC50 value in the range of 0.0019μM0.0019\,\mu M to 0.0532μM0.0532\,\mu M . This indicates that the compound could be more effective than some existing urease inhibitors.

Antioxidant Activity

In addition to urease inhibition, the compound has been assessed for its antioxidant properties. Studies involving radical scavenging assays suggest that it possesses significant antioxidant activity, which may contribute to its therapeutic potential .

Cytotoxicity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Preliminary data indicate that it exhibits significant cytotoxicity, with IC50 values suggesting effective growth inhibition in several cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and indole rings can significantly influence its potency and selectivity as an enzyme inhibitor or cytotoxic agent.

CompoundIC50 (μM)Activity Type
This compound0.0019 - 0.0532Urease Inhibition
Compound X4.7455Standard Urease Inhibitor
Compound Y26Cytotoxicity against Hep-2 cells

Study on Urease Inhibitors

A study focusing on various thiourea hybrids, including derivatives of this compound, revealed that these compounds exhibited non-competitive inhibition against urease with a Ki value of 0.0003μM0.0003\,\mu M. This study underscores the potential for developing new urease inhibitors based on this compound's structure .

Anticancer Activity Assessment

Another case study evaluated the anticancer properties of related compounds in a series of in vitro assays against different cancer cell lines, demonstrating that modifications to the indole and phenyl groups could enhance cytotoxic effects . The findings suggest that further exploration into these structural modifications could lead to more potent anticancer agents.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-12(17)6-4-8-13(10)19-16(21)20-15-9-18-14-7-3-2-5-11(14)15/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWQVVSYQRWEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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